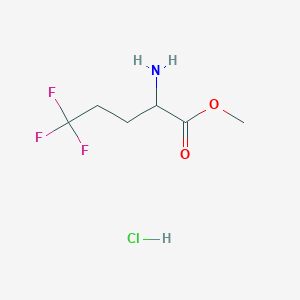
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropylamine with a carbamoyl chloride derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction can be carried out in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to achieve high yields of the desired carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of flow systems and solid catalysts to enhance efficiency and reduce the use of hazardous materials. For example, the reaction of primary amines with dimethyl carbonate in a flow system over solid catalysts has been shown to be an effective and environmentally friendly method for producing carbamates .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives .
Applications De Recherche Scientifique
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.
N-carbamoyl imines: Compounds with similar carbamate groups but different structural features and reactivity
Uniqueness
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and phenyl groups.
Propriétés
Formule moléculaire |
C11H16ClN3O3 |
|---|---|
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15;/h1-5,9H,6-7,12H2,(H3,13,14,15,16);1H/t9-;/m1./s1 |
Clé InChI |
JKEICXXZTGKVQY-SBSPUUFOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


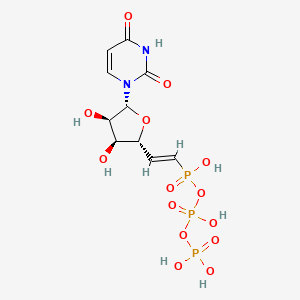
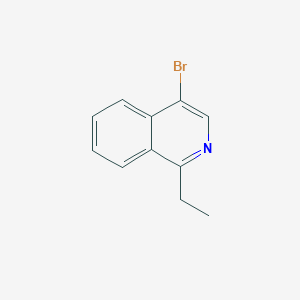
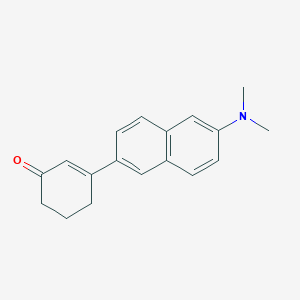

![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)


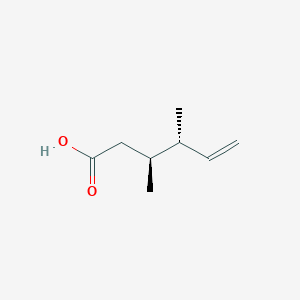

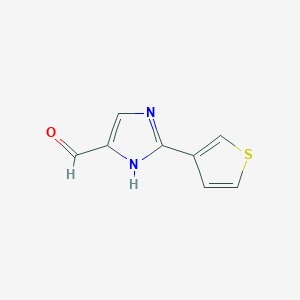

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
